Cas no 54145-30-1 (4-ethyl-1(2H)-Phthalazinone)

4-Ethyl-1(2H)-phthalazinone is a heterocyclic organic compound featuring a phthalazine core substituted with an ethyl group at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its structural framework allows for further functionalization, making it valuable for the development of novel therapeutic agents, particularly in kinase inhibition and CNS-targeted applications. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings. Its well-defined chemical properties and synthetic accessibility contribute to its utility in medicinal chemistry and drug discovery programs.
4-ethyl-1(2H)-Phthalazinone structure
4-ethyl-1(2H)-Phthalazinone structure
Product Name:4-ethyl-1(2H)-Phthalazinone
CAS No:54145-30-1
MF:C10H10N2O
MW:174.199202060699
CID:939858
PubChem ID:5121908
Update Time:2025-10-28

4-ethyl-1(2H)-Phthalazinone Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-1(2H)-Phthalazinone
    • 4-ethyl-2h-phthalazin-1-one
    • 1-Ethyl-phthalaz-4-on
    • 4-Aethyl-2H-phthalazin-1-on
    • 4-Ethyl-phthalazin-2H-1-on
    • A914558
    • UIRVNHJZFRDWBP-UHFFFAOYSA-N
    • AKOS006275251
    • 4-Ethylphthalazin-1(2H)-one
    • F51106
    • DTXSID00408527
    • 54145-30-1
    • TQP1581
    • SCHEMBL7462930
    • MDL: MFCD00458080
    • Inchi: 1S/C10H10N2O/c1-2-9-7-5-3-4-6-8(7)10(13)12-11-9/h3-6H,2H2,1H3,(H,12,13)
    • InChI Key: UIRVNHJZFRDWBP-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(CC)=NN1

Computed Properties

  • Exact Mass: 174.07900
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 45.75000
  • LogP: 1.48550

4-ethyl-1(2H)-Phthalazinone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-ethyl-1(2H)-Phthalazinone Pricemore >>

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4-ethyl-1(2H)-Phthalazinone Suppliers

Amadis Chemical Company Limited
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(CAS:54145-30-1)4-ethyl-1(2H)-Phthalazinone
Order Number:A914558
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:52
Price ($):435.0
Email:sales@amadischem.com

Additional information on 4-ethyl-1(2H)-Phthalazinone

Introduction to 4-Ethyl-1(2H)-Phthalazinone (CAS No. 54145-30-1)

4-Ethyl-1(2H)-Phthalazinone, with the CAS number 54145-30-1, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is a derivative of phthalazinone, a heterocyclic aromatic compound with a wide range of applications, particularly in the development of new drugs and materials.

The molecular structure of 4-Ethyl-1(2H)-Phthalazinone consists of a phthalazinone ring with an ethyl group attached at the 4-position. This unique structure confers specific chemical and biological properties that make it a valuable compound for various scientific investigations. Recent studies have highlighted its potential in areas such as anti-inflammatory agents, antioxidants, and enzyme inhibitors.

In the realm of pharmaceutical research, 4-Ethyl-1(2H)-Phthalazinone has shown promise as a lead compound for the development of novel therapeutic agents. One notable area of research involves its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a key factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have demonstrated that 4-Ethyl-1(2H)-Phthalazinone can effectively inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.

Beyond its anti-inflammatory effects, 4-Ethyl-1(2H)-Phthalazinone has also been investigated for its antioxidant properties. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. Research has shown that 4-Ethyl-1(2H)-Phthalazinone can scavenge free radicals and protect cells from oxidative damage. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and aging-related disorders.

The enzyme inhibitory activity of 4-Ethyl-1(2H)-Phthalazinone has also been explored in various contexts. Enzymes play critical roles in many biological processes, and their dysregulation can lead to disease states. For instance, certain enzymes are involved in the metabolism of drugs and toxins, while others are key players in signal transduction pathways. Studies have indicated that 4-Ethyl-1(2H)-Phthalazinone can selectively inhibit specific enzymes, which could be leveraged to develop more targeted therapies with fewer side effects.

In addition to its therapeutic potential, 4-Ethyl-1(2H)-Phthalazinone has found applications in materials science. Its unique chemical structure makes it suitable for use in the synthesis of advanced materials with tailored properties. For example, it can be incorporated into polymers to enhance their mechanical strength or improve their thermal stability. These materials have potential applications in industries such as electronics, automotive, and aerospace.

The synthesis of 4-Ethyl-1(2H)-Phthalazinone has been optimized through various methods to improve yield and purity. Common synthetic routes involve condensation reactions between appropriate starting materials under controlled conditions. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.

In conclusion, 4-Ethyl-1(2H)-Phthalazinone (CAS No. 54145-30-1) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its anti-inflammatory, antioxidant, and enzyme inhibitory properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54145-30-1)4-ethyl-1(2H)-Phthalazinone
A914558
Purity:99%
Quantity:1g
Price ($):435.0
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